molecular formula C4H9O3S- B1229382 Butane-1-sulfonate

Butane-1-sulfonate

Cat. No.: B1229382
M. Wt: 137.18 g/mol
InChI Key: QDHFHIQKOVNCNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-1-sulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is butyl. It is a conjugate base of a butane-1-sulfonic acid.

Scientific Research Applications

Antimicrobial Applications

  • Butane-1-sulfonate derivatives, such as pyridinium, quinolinium, and isoquinolinium sulfonates, have demonstrated significant antimicrobial and antifungal activities. Compound 4-(4-carboxypyridinium-1-yl)this compound was particularly effective against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis in Chemical Synthesis

  • This compound is used in catalyzing the synthesis of various compounds. For instance, it's involved in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation and in the synthesis of hexahydroquinolines, showing high yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Solvent-Free Synthesis Applications

  • It's used as a catalyst in the solvent-free synthesis of various organic compounds, including pyrano[4,3-b]pyran derivatives, demonstrating advantages like high yield, clean reaction, and simplicity (Khaligh, 2015).

Role in Zwitterionic Compounds

  • This compound plays a role in the properties of zwitterionic compounds, influencing their solubility in water and aqueous salt solutions. This is significant in applications like refrigeration technology, where additives to lithium bromide aqueous solutions are explored (Królikowska & Zawadzki, 2018).

Environmental and Biological Applications

Properties

Molecular Formula

C4H9O3S-

Molecular Weight

137.18 g/mol

IUPAC Name

butane-1-sulfonate

InChI

InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1

InChI Key

QDHFHIQKOVNCNC-UHFFFAOYSA-M

SMILES

CCCCS(=O)(=O)[O-]

Canonical SMILES

CCCCS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Butane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
Butane-1-sulfonate
Reactant of Route 4
Reactant of Route 4
Butane-1-sulfonate
Reactant of Route 5
Reactant of Route 5
Butane-1-sulfonate
Reactant of Route 6
Reactant of Route 6
Butane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.